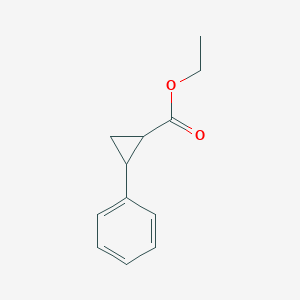

Ethyl 2-phenylcyclopropanecarboxylate

Overview

Description

Ethyl 2-phenylcyclopropanecarboxylate (C₁₂H₁₄O₂, molecular weight 190.242) is a cyclopropane derivative featuring a phenyl substituent at the 2-position and an ethoxycarbonyl group at the 1-position . This compound is synthesized via cyclopropanation reactions, such as the reaction of styrene with ethyl diazoacetate catalyzed by engineered myoglobin, achieving 86% diastereoselectivity for the (E)-isomer . Key applications include its role as an intermediate in pharmaceuticals, notably linked to Tranylcypromine, an antidepressant and monoamine oxidase inhibitor .

Preparation Methods

Conventional Synthesis via Cyclopropanation

The foundational method for preparing ethyl 2-phenylcyclopropanecarboxylate involves the cyclopropanation of styrene with ethyl diazoacetate. This reaction proceeds via a [2+1] cycloaddition mechanism, where the diazo compound generates a carbene intermediate under catalytic conditions. The carbene inserts into the π-bond of styrene, forming the cyclopropane ring .

Isomerization of the cis,trans-Ester Mixture

To improve the yield of the desired trans -isomer, the crude ester mixture undergoes base-catalyzed isomerization. This step is critical for enhancing the trans/cis ratio from 65:35 to 95:5, significantly streamlining downstream purification .

Optimized Isomerization Protocol

-

Base : Sodium ethoxide (2N), prepared in situ by dissolving sodium metal in anhydrous ethanol.

-

Solvent : Anhydrous ethanol, though tert-butanol or 1,2-dimethoxyethanol can substitute to modulate reaction kinetics.

-

Temperature and Duration : Reflux at 78–79°C for 20–24 hours ensures complete isomerization .

Mechanistic Insight :

The alkoxide base deprotonates the ester, generating an enolate intermediate. Ring-opening followed by recombination preferentially forms the thermodynamically stable trans -isomer due to reduced steric strain between the phenyl and ethoxycarbonyl groups .

One-Pot Isomerization and Hydrolysis

A notable advancement in the synthesis is the integration of isomerization and hydrolysis into a single reactor, reducing processing time and solvent waste .

Procedure:

-

After isomerization, water is added to the reaction mixture, raising the pH to >12.

-

The solution is refluxed for an additional 20 hours, hydrolyzing the ester to trans -2-phenylcyclopropanecarboxylic acid.

-

Acidification with HCl precipitates the product, which is filtered and washed to remove residual cis-isomer .

Yield : This method achieves a 93% yield of trans-acid from the starting ester, compared to 20–25% in non-isomerized routes .

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges in catalyst recovery, solvent recycling, and energy efficiency.

Key Modifications:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by maintaining optimal temperature gradients.

-

Solvent Recovery Systems : Distillation units reclaim ethanol, reducing material costs and environmental impact.

-

Automated pH Control : Ensures consistent hydrolysis conditions, minimizing by-product formation .

Comparative Analysis of Synthetic Routes

| Parameter | Conventional Method | Improved Method |

|---|---|---|

| Trans-Ester Yield | 65% | 95% |

| Hydrolysis Efficiency | 20–25% trans-acid | 93% trans-acid |

| Purity | Requires repeated crystallization | Direct isolation via acidification |

| Process Steps | Multiple discrete steps | Integrated one-pot reaction |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: 2-phenylcyclopropanecarboxylic acid.

Reduction: 2-phenylcyclopropanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-phenylcyclopropanecarboxylate serves as a crucial intermediate in synthesizing complex organic molecules. Its unique cyclopropane structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

- Cyclopropanation Reactions : This compound can be utilized in cyclopropanation reactions to create other cyclopropane derivatives.

- Reactivity with Nucleophiles and Electrophiles : The ester functional group makes it susceptible to hydrolysis and transesterification reactions, expanding its utility in synthetic pathways.

Research into the biological activity of this compound suggests potential pharmacological properties. Compounds containing cyclopropane rings are often investigated for their biological activities due to their ability to mimic natural products.

- Potential Pharmacological Uses : Studies indicate that derivatives of cyclopropane compounds may exhibit anti-inflammatory and analgesic effects .

Table 2: Biological Activity Insights

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory effects | Limited studies suggest potential |

| Analgesic properties | Cyclopropane derivatives show promise |

Pharmaceutical Applications

This compound is explored as an intermediate in synthesizing pharmaceuticals and bioactive compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to biologically active molecules.

- Case Study: Synthesis of Cyclopropylamines : The compound can be hydrolyzed to form trans-2-phenylcyclopropanecarboxylic acid, which is a precursor for synthesizing cyclopropylamines, relevant in drug development .

Industrial Applications

In addition to its research applications, this compound finds use in industries such as agrochemicals and fragrances. Its unique chemical properties make it suitable for producing fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-phenylcyclopropanecarboxylate in cyclopropanation reactions involves the formation of a metal-carbene intermediate. This intermediate reacts with olefins to form the cyclopropane ring. The reaction is highly stereoselective, with the metal catalyst playing a crucial role in determining the stereochemistry of the product . The molecular targets and pathways involved in its biological activity are still under investigation, with studies focusing on its interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural Analogues

Ethyl cis- and trans-2-Methyl-2-phenylcyclopropanecarboxylates

- Structure : Incorporates a methyl group at the 2-position alongside the phenyl group.

- Synthesis : Prepared via cyclopropanation of γ-methylstyrene with ethyl diazoacetate, yielding a 1:3 trans:cis isomer ratio .

- Properties :

(1S,2S)-Isopropyl 2-Phenylcyclopropanecarboxylate

- Structure : Isopropyl ester replaces the ethyl group.

- Impact : Increased steric hindrance from the isopropyl group may alter reactivity and selectivity in catalytic reactions .

Ethyl 2-Cyclopropylcyclopropane-1-carboxylate

- Structure : Cyclopropyl substituent replaces phenyl (C₉H₁₄O₂, MW 154.21).

Crystallographic and Spectroscopic Data

| Property | Ethyl 2-Phenylcyclopropanecarboxylate | Ethyl trans-2-Methyl-2-phenylcyclopropanecarboxylate |

|---|---|---|

| Crystal Structure | R factor = 0.072; mean C-C = 0.002 Å | Not reported |

| NMR (Methylene Protons) | Not reported | δ 1.90 (cis), δ 1.72 (trans) |

- The trans isomer of the parent compound has been structurally confirmed via single-crystal X-ray diffraction (T = 100 K), with precise bond length measurements .

Biological Activity

Ethyl 2-phenylcyclopropanecarboxylate (CAS No. 97-71-2) is an organic compound characterized by the molecular formula C₁₂H₁₄O₂, featuring a cyclopropane ring with a phenyl group and an ethyl ester. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

The biological activity of this compound is largely attributed to its ability to undergo cyclopropanation reactions catalyzed by transition metal complexes. These reactions involve the formation of carbene intermediates that can react with various substrates, leading to the creation of cyclopropane derivatives, which are often biologically active.

Table: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Cyclopropanation | Reaction with olefins using diazo compounds | Cyclopropane derivatives |

| Oxidation | Conversion to carboxylic acids | 2-Phenylcyclopropanecarboxylic acid |

| Reduction | Reduction of ester to alcohol | 2-Phenylcyclopropanol |

| Electrophilic Substitution | Substitution on the phenyl ring | Various substituted phenyl derivatives |

Case Studies

- Synthesis and Evaluation of Cyclopropanol Derivatives : A study explored the use of this compound in synthesizing chiral cyclopropanol derivatives via biocatalytic methods. The engineered dehaloperoxidase enzyme was used to achieve high diastereomeric and enantiomeric ratios, demonstrating the compound's utility in producing pharmacologically relevant structures .

- Potential Anti-inflammatory Activity : While specific studies on this compound are scarce, related compounds within the cyclopropane family have shown anti-inflammatory properties. Research suggests that modifications to the cyclopropane structure can enhance these effects, indicating potential therapeutic applications .

- Cyclopropane Derivatives in Medicinal Chemistry : Cyclopropane-containing compounds have been investigated for their roles as inhibitors in various biological pathways. This compound could serve as a scaffold for developing new drugs targeting specific enzymes or receptors involved in disease processes .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-phenylcyclopropanecarboxylate?

Basic Research Question

Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) and precursor purity. For example, cyclopropanation using γ-methylstyrene and ethyl diazoacetate under controlled heating (70–78°C at 0.75 mm Hg) yields a 44% mixture of cis/trans isomers, with chromatographic separation (e.g., SE-30 columns) enhancing purity . Ensure stoichiometric ratios are calibrated to minimize side reactions.

Q. What safety protocols are critical when handling this compound?

Basic Research Question

Follow engineering controls (closed systems, local exhaust) and personal protective equipment (PPE):

- Respiratory : Dust respirators compliant with local regulations.

- Hand/Eye : Nitrile gloves and safety glasses with face shields for high-exposure tasks.

- Skin : Protective clothing and boots to avoid direct contact .

Q. How can stereochemical isomers of this compound be resolved and characterized?

Advanced Research Question

Isomer separation involves preparative gas chromatography (glpc) with Apiezon L or SE-30 columns, followed by NMR analysis. For example, the cis-isomer shows distinct methylene proton shifts at δ 1.22–1.50 ppm (CCl₄), while the trans-isomer exhibits δ 0.85–1.37 ppm . Assign configurations using coupling constants and NOE experiments.

Q. What analytical techniques are most effective for validating the purity and structure of this compound?

Advanced Research Question

Combine ¹H/¹³C NMR for functional group verification (e.g., cyclopropane ring protons at δ 1.40–2.57 ppm) , HPLC with chiral columns (e.g., Chiralcel OJ) for enantiomeric excess (>98% ee) , and mass spectrometry for molecular ion confirmation.

Q. How does this compound serve as a precursor in pharmaceutical applications?

Advanced Research Question

Its cyclopropane core is leveraged in antiviral nucleoside analogues (e.g., methylenecyclopropylglycine derivatives) and μ-opioid receptor probes . Functionalization via ester hydrolysis or amidation introduces bioactive moieties, as seen in Tranylcypromine derivatives .

Q. What computational methods aid in predicting the reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) studies optimize transition states for cyclopropanation or ring-opening reactions. Parameters like Fukui indices and electrostatic potential maps predict nucleophilic/electrophilic sites . Software suites (e.g., Gaussian) model steric effects of the phenyl group on reaction pathways.

Q. How can researchers resolve contradictions in reported synthetic yields?

Advanced Research Question

Yield discrepancies (e.g., 44% vs. 68% ) arise from variables like solvent purity, distillation efficiency, and isomer ratios. Replicate methods with rigorous control over azeotropic distillation (e.g., toluene/EtOH mixtures) and column chromatography conditions. Document temperature gradients and catalyst loadings meticulously.

Q. What role does this compound play in polymer chemistry?

Advanced Research Question

The strained cyclopropane ring enables ring-opening polymerization for functionalized polymers. Applications include backbone modifications for mechanically robust materials and drug delivery systems . Optimize monomer feed ratios and initiators (e.g., radical or anionic) for controlled molecular weights.

Q. How do structural modifications influence the compound’s bioactivity?

Advanced Research Question

Substitutions at the cyclopropane ring (e.g., methyl or hydroxyethyl groups) alter pharmacokinetics. For instance, ester-to-acid hydrolysis enhances solubility for CNS-targeted drugs . SAR studies correlate logP values with membrane permeability using in vitro assays.

Q. What green chemistry approaches can improve the sustainability of its synthesis?

Advanced Research Question

Replace traditional solvents (benzene) with bio-based alternatives (e.g., cyclopentyl methyl ether) . Catalytic methods (e.g., Fe³⁺-clay) reduce waste, while flow reactors enhance energy efficiency. Lifecycle assessments (LCAs) quantify reductions in E-factor and carbon footprint.

Properties

IUPAC Name |

ethyl 2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGUIJLJERBBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914228 | |

| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-71-2 | |

| Record name | 97-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.